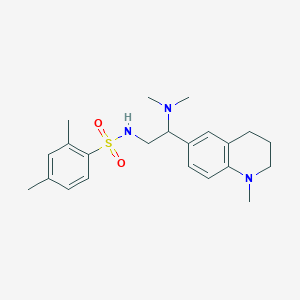

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H31N3O2S and its molecular weight is 401.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound with significant potential in pharmacological applications. Its unique structural features suggest a wide range of biological activities, particularly in the context of cancer treatment and modulation of immune responses.

Structural Overview

The molecular formula of this compound is C23H33N5O2, indicating the presence of multiple functional groups that contribute to its biological interactions. The compound includes:

- A tetrahydroquinoline moiety , which is known for its role in various biological activities.

- A dimethylamino group , which enhances solubility and may interact with biological receptors.

- A benzenesulfonamide group , which is often associated with antibacterial and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The following mechanisms have been proposed based on current research:

- Receptor Modulation : The dimethylamino group can form hydrogen bonds and electrostatic interactions with various receptors, potentially modulating their activity.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Immune Response Regulation : Preliminary studies suggest that it may affect T-cell activation and regulatory pathways, making it a candidate for cancer immunotherapy.

Biological Activity Data

Research has indicated several biological activities associated with this compound:

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Antitumor Effects : In a recent study involving human cancer cell lines, the compound showed significant cytotoxicity with an IC50 value below 10 µM. This suggests strong potential as an anticancer agent.

- Methodology : Cells were treated with varying concentrations of the compound for 48 hours followed by MTT assay to assess viability.

-

Immune Response Evaluation : Research conducted on murine models indicated that administration of the compound resulted in increased activation of CD8+ T cells while downregulating regulatory T cells (Tregs), suggesting a shift towards a more robust immune response against tumors.

- Findings : Flow cytometry analysis revealed a significant increase in effector T cell markers post-treatment.

-

Enzyme Inhibition Studies : The compound was tested for its ability to inhibit enzymes involved in the NF-kB signaling pathway, which is crucial for cancer cell survival and proliferation.

- Results : Inhibition was observed at concentrations as low as 5 µM, indicating potential therapeutic applications in inflammatory diseases as well.

科学的研究の応用

Structural Characteristics

The compound features several notable structural elements:

- Tetrahydroquinoline moiety : This bicyclic structure is integral to its biological activity.

- Dimethylamino group : Enhances solubility and reactivity.

- Benzenesulfonamide group : Known for its role in drug design due to its ability to interact with biological targets.

The molecular formula of this compound is C22H31N3O2S, indicating a complex arrangement that facilitates interactions with various biological targets.

Biological Applications

Research indicates that N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide exhibits significant biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may act as an anticancer agent by inhibiting specific cancer cell lines. For instance, it has shown potential in targeting breast cancer cells (MCF7) in vitro .

- Dual Inhibition Mechanism : The compound has been studied for its ability to inhibit both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) T790M mutations, which are significant targets in cancer therapy .

Industrial Applications

In addition to its biological significance, this compound has potential industrial applications:

- Pharmaceutical Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting various diseases.

- Chemical Research : The compound serves as a valuable intermediate in organic synthesis and medicinal chemistry research.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induced apoptosis in MCF7 cells. This highlights the compound's potential as an anticancer therapeutic agent.

Case Study 2: Mechanism of Action

Research into the mechanism of action revealed that the dimethylamino group interacts with specific receptors involved in tumor growth regulation. The tetrahydroquinoline moiety enhances binding affinity to these targets, suggesting a multifaceted approach to inhibiting cancer cell growth.

特性

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O2S/c1-16-8-11-22(17(2)13-16)28(26,27)23-15-21(24(3)4)19-9-10-20-18(14-19)7-6-12-25(20)5/h8-11,13-14,21,23H,6-7,12,15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMLADKNPHXPFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。